
Zatolmilast
Overview
Description
Zatolmilast (BPN14770) is a novel, brain-penetrating, allosteric inhibitor of phosphodiesterase 4D (PDE4D), a cyclic adenosine monophosphate (cAMP)-metabolizing enzyme. It selectively targets activated dimeric isoforms of PDE4D (IC50: 7.4–7.8 nM for PDE4D3 and PDE4D7) while sparing monomeric forms, thereby modulating—rather than fully inhibiting—cAMP signaling . This partial inhibition enhances neuronal cAMP levels, promoting cAMP response element-binding protein (CREB) phosphorylation and brain-derived neurotrophic factor (BDNF) production, mechanisms critical for synaptic plasticity and cognitive function .
This compound is under clinical investigation for neurodevelopmental and neurodegenerative disorders, including fragile X syndrome (FXS), Alzheimer’s disease (AD), and Jordan syndrome. In a phase 2 trial, it met key secondary endpoints for cognitive improvement in FXS patients, particularly in language and memory domains .
Preparation Methods
The synthetic routes and reaction conditions for Zatolmilast are not widely published. it is known that the compound was discovered by Tetra Therapeutics and is currently being developed by Shionogi & Co., Ltd . Industrial production methods likely involve complex organic synthesis techniques, but specific details are proprietary and not publicly available.
Chemical Reactions Analysis
Zatolmilast, as a selective phosphodiesterase 4 subtype D inhibitor, does not undergo typical chemical reactions like oxidation, reduction, or substitution in its therapeutic context. Instead, its primary interactions are biological, involving the modulation of cyclic adenosine monophosphate levels within cells .
Scientific Research Applications
Clinical Trials and Findings
Recent clinical trials have highlighted the efficacy of zatolmilast in improving cognitive outcomes for individuals with FXS:
- Phase 2 Trial : A randomized, placebo-controlled trial involving 30 adult males demonstrated significant improvements in language and cognitive functions after 12 weeks of treatment. Participants showed enhanced performance in vocabulary and reading recognition tasks .
- Ongoing Phase 2b/3 Trials : Tetra Therapeutics has initiated larger-scale trials (NCT05163808 and NCT05358886) targeting adolescent males aged 9-17 and adult males aged 18-45. These studies aim to confirm earlier findings regarding cognitive improvements and assess the long-term safety and tolerability of this compound .
Case Studies
Several anecdotal reports from participants have illustrated the transformative potential of this compound:
- Patient Experience : One participant, Jason Mazzola, exhibited marked improvements in social interaction and cognitive abilities after starting treatment. His mother reported significant changes in his ability to initiate conversations and engage more meaningfully with family members .
Alzheimer's Disease
This compound is also being explored as a potential treatment for Alzheimer's disease. The modulation of cAMP levels may help mitigate cognitive decline associated with this condition, although specific clinical trials are still in preliminary stages .
Major Depressive Disorder
The compound's effects on mood regulation suggest potential applications in treating major depressive disorder. Research is ongoing to evaluate its efficacy in this area, focusing on the neurobiological pathways influenced by cAMP modulation .
Summary of Clinical Findings
The following table summarizes key findings from clinical trials involving this compound:
Study Type | Population | Duration | Key Findings |
---|---|---|---|
Phase 2 | Adult males with FXS (n=30) | 12 weeks | Improved cognition (vocabulary, reading), well-tolerated |
Phase 2b/3 | Adolescents (9-17 years) & Adults (18-45 years) | Ongoing | Assessing cognitive improvements and safety |
Open-label Extension | Previous trial participants | Ongoing | Long-term safety and efficacy monitoring |
Mechanism of Action
Zatolmilast works by modulating the signaling molecule cyclic adenosine monophosphate, which promotes the maturation of neuronal connections that are impaired in individuals with Fragile X syndrome . By inhibiting phosphodiesterase 4 subtype D, this compound increases cyclic adenosine monophosphate levels, leading to improved neuronal communication and cognitive function .
Comparison with Similar Compounds
Pharmacological Profiles
Table 1: Key Pharmacokinetic Parameters of Zatolmilast vs. Roflumilast
Mechanisms of Action
- This compound: Modulates PDE4D activity, prolonging cAMP signaling to enhance neuroplasticity without broad immunosuppression. This mechanism avoids systemic cytokine suppression, reducing side effects like nausea and diarrhea common with non-selective PDE4 inhibitors .
- Roflumilast: Broadly inhibits PDE4B, suppressing NF-κB phosphorylation and downstream pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
- Apremilast/Cilomilast: Non-selective PDE4 inhibitors with anti-inflammatory effects but minimal CNS penetration. Used for psoriasis (apremilast) or COPD (cilomilast) .
Efficacy in Preclinical Models
- This compound’s lack of anti-neuroinflammatory activity underscores its specialized role in cognition rather than inflammation .
- Cognitive Enhancement: this compound improved novel object recognition in mice and increased NIH Toolbox scores in FXS patients (+8.4 points vs. placebo) .
Biological Activity
Zatolmilast, also known as BPN14770, is a selective phosphodiesterase 4D (PDE4D) inhibitor that has garnered attention for its potential therapeutic effects in various neurological and cognitive disorders, particularly Fragile X syndrome (FXS). This article explores the biological activity of this compound, emphasizing its pharmacological effects, clinical trial outcomes, and mechanisms of action.
This compound functions primarily as a negative allosteric modulator of PDE4D, an enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4D, this compound increases cAMP levels within neurons, which is crucial for various cellular processes, including memory formation and neuroprotection. This mechanism is particularly relevant in conditions characterized by cognitive deficits and neuroinflammation.
Pharmacological Effects
Recent studies have highlighted the differential effects of this compound compared to other PDE4 inhibitors. For instance, a study comparing this compound with roflumilast demonstrated that this compound did not exhibit significant anti-inflammatory effects in models of neuroinflammation induced by lipopolysaccharide (LPS). In contrast, roflumilast effectively reduced levels of inflammatory cytokines such as TNF-α and IL-6 in both in vitro and in vivo settings . This suggests that while this compound may enhance cognitive functions, it may not possess strong anti-inflammatory properties.
Table 1: Comparison of Pharmacological Effects of this compound and Roflumilast
Compound | Anti-inflammatory Effect | Cognitive Enhancement | Bioavailability |
---|---|---|---|
This compound | None observed | Significant improvement in cognitive tasks | 3.7% |
Roflumilast | Significant | Moderate | 2.3% |
Clinical Trials and Efficacy
This compound has been evaluated in several clinical trials, particularly focusing on its efficacy in treating Fragile X syndrome. A notable Phase 2 trial involving 30 adult males reported improvements in cognitive functions such as language skills and memory after treatment with this compound . Participants showed statistically significant enhancements across various performance-based assessments.
Case Studies
- Jason Mazzola's Experience : A participant in the clinical trial reported transformative changes after starting this compound. Previously requiring constant supervision due to severe anxiety and communication challenges, Jason experienced increased independence and improved social interactions post-treatment .
- General Findings from Clinical Trials : The Phase 2a study indicated that participants exhibited improvements in communication and language skills, with parent-rated assessments reflecting enhanced daily functioning .
Research Findings on Cognitive Enhancement
Research indicates that this compound may reverse cognitive impairments caused by factors such as sleep deprivation. A study demonstrated that this compound administration improved memory performance in sleep-deprived mice without adversely affecting memory in non-sleep-deprived conditions . This finding underscores its potential utility in enhancing cognitive resilience under stress conditions.
Safety Profile
The safety profile of this compound appears favorable based on clinical trial data. Commonly reported adverse events included mild symptoms such as vomiting and upper respiratory infections; however, these were comparable to placebo rates . Importantly, no participants discontinued treatment due to adverse effects.
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of Zatolmilast, and how does it modulate PDE4D activity?
this compound is a selective allosteric inhibitor of phosphodiesterase 4D (PDE4D), targeting dimeric isoforms (e.g., PDE4D3 and PDE4D7) with IC50 values of 7.4–7.8 nM . Unlike traditional PDE4 inhibitors that cause broad suppression, this compound partially inhibits activated PDE4D, prolonging cAMP signaling in neurons. This modulation enhances synaptic plasticity and cognition, as demonstrated in Fragile X syndrome (FXS) models and clinical trials .
Q. What clinical trial designs have been used to evaluate this compound in Fragile X syndrome?
Phase 2 trials (e.g., NCT05163808, NCT05358886) employed randomized, double-blind, placebo-controlled, crossover designs with 30–150 participants. Primary endpoints focused on safety, while secondary endpoints included cognitive assessments via the NIH Toolbox Cognitive Battery (NIH-TCB), measuring language domains (Picture Vocabulary, Oral Reading) and daily functioning . Phase 2b/3 trials expanded to parallel-group designs with larger cohorts (n=150) to confirm efficacy .
Q. How are cognitive improvements quantified in this compound trials?
The NIH-TCB’s crystallized composite score integrates Picture Vocabulary and Oral Reading Recognition tests. These domains reflect language-based cognition, chosen for their sensitivity to FXS-related deficits. Exploratory analyses in Phase 2 trials showed statistically significant improvements (p<0.05) in these metrics, alongside caregiver-reported daily function scales .
Advanced Research Questions
Q. What methodological challenges arise when interpreting this compound’s Phase 2 efficacy data, given its primary safety endpoint?
While Phase 2 trials prioritized safety (met in all studies), efficacy signals were exploratory. Researchers must address potential Type I errors due to multiple secondary endpoints. For example, post hoc analyses in FXS trials required Bonferroni corrections to validate language domain improvements. Confirmatory Phase 3 trials now pre-specify efficacy endpoints to reduce bias .
Q. How does this compound’s allosteric modulation of PDE4D differ mechanistically from pan-PDE4 inhibitors, and what are the translational implications?
Traditional PDE4 inhibitors (e.g., rolipram) non-selectively block catalytic sites, causing dose-limiting emesis. This compound’s allosteric inhibition selectively targets activated PDE4D dimers, preserving basal cAMP levels. This partial modulation reduces adverse effects (e.g., vomiting rates similar to placebo in trials) while maintaining cognitive benefits, as shown in preclinical models .
Q. What biomarkers are validated for assessing this compound’s neurobiological effects in clinical trials?
EEG biomarkers (e.g., gamma power) and NIH-TCB scores correlate with synaptic maturation in FXS. Phase 2 trials reported normalized gamma oscillations in this compound-treated patients, aligning with improved cognition. However, further validation is needed to establish these as surrogate endpoints .
Q. How do crossover versus parallel-group designs impact statistical power in this compound trials?
Early Phase 2 crossover studies (n=30) leveraged intra-subject comparisons to reduce variability but risk carryover effects. Phase 3 trials adopted parallel-group designs (n=150/arm) to avoid this, requiring larger sample sizes. Power calculations for Phase 3 assumed a 0.5 SD difference in NIH-TCB scores (α=0.05, power=80%) .
Q. What preclinical models support this compound’s efficacy in Alzheimer’s disease, and how do they inform clinical trial design?
In Alzheimer’s models, this compound restored cAMP/CREB signaling, reducing amyloid-beta toxicity. However, clinical trials must address heterogeneity in Alzheimer’s populations. Current Phase 2 trials stratify patients by biomarkers (e.g., CSF Aβ42) and use adaptive designs to optimize dosing .
Q. Methodological and Contradiction Analysis
Q. How should researchers reconcile this compound’s robust preclinical data with modest clinical effect sizes in FXS?
Preclinical models (e.g., Fmr1 KO mice) show rescue of dendritic spine defects, but clinical trials report moderate effect sizes (Cohen’s d=0.3–0.5). Potential explanations include species-specific PDE4D expression or trial population heterogeneity. Dose optimization via pharmacokinetic/pharmacodynamic modeling (e.g., CSF cAMP levels) may bridge this gap .
Q. What strategies mitigate attrition risks in long-term this compound trials, such as the 2-year open-label extension (NCT05367960)?
Study 302 reduced participant burden by limiting site visits (4 vs. 6) and offering remote monitoring. Financial support for travel/meals and caregiver engagement (e.g., FRAXA Foundation partnerships) improved retention. Interim analyses at 6-month intervals monitor adherence .
Q. Regulatory and Ethical Considerations
Q. How do orphan drug designations influence this compound’s clinical development pathway?
FDA Orphan Drug and Rare Pediatric Disease designations enabled accelerated review, priority vouchers, and tax incentives. However, they require trials to include pediatric populations (ages 9–17), necessitating age-adjusted cognitive assessments and pediatric safety monitoring .
Q. What ethical challenges arise in FXS trials involving minors, and how are they addressed?
Informed consent/assent processes must accommodate intellectual disabilities. Trials use proxy endpoints (caregiver reports) and adaptive designs to minimize placebo exposure. Independent ethics committees review protocols to ensure compliance with FDA’s Pediatric Research Equity Act .
Q. Tables
Q. Table 1: Key Clinical Trials for this compound
Q. Table 2: Preclinical-to-Clinical Translation Challenges
Prefinding (Model) | Clinical Observation | Discrepancy Analysis |
---|---|---|
Rescue of dendritic spines | Moderate NIH-TCB improvements | Species-specific PDE4D isoforms |
Normalized EEG gamma power | Correlated with cognition | Biomarker validation needed |
Properties
IUPAC Name |
2-[4-[[2-(3-chlorophenyl)-6-(trifluoromethyl)pyridin-4-yl]methyl]phenyl]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO2/c22-17-3-1-2-16(12-17)18-9-15(10-19(26-18)21(23,24)25)8-13-4-6-14(7-5-13)11-20(27)28/h1-7,9-10,12H,8,11H2,(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSUMTMGJHPGFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CC(=C2)CC3=CC=C(C=C3)CC(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1606974-33-7 | |
Record name | Zatolmilast [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1606974337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZATOLMILAST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G786V328X6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.